5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine
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Overview
Description
5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine is an organic compound belonging to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 2,3-dimethylphenyl group attached to the oxadiazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2,3-dimethylbenzohydrazide with a suitable carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups onto the phenyl or oxadiazole rings.
Scientific Research Applications
5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems and as a probe in biochemical assays.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
5-(2,3-Dimethylphenyl)-1,3,4-thiadiazol-2-amine: Similar structure but contains a sulfur atom instead of oxygen.
5-(2,3-Dimethylphenyl)-1,3,4-triazol-2-amine: Contains an additional nitrogen atom in the ring.
Uniqueness
5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine is unique due to the presence of the oxadiazole ring, which imparts distinct chemical properties compared to thiadiazoles and triazoles. The oxygen atom in the oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Properties
IUPAC Name |
5-(2,3-dimethylphenyl)-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-6-4-3-5-8(7(6)2)9-12-13-10(11)14-9/h3-5H,1-2H3,(H2,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSDCDUIGPFCKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NN=C(O2)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00602669 |
Source
|
Record name | 5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00602669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016705-98-8 |
Source
|
Record name | 5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00602669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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